molecular formula C11H17NO B6352986 3-{[(Butan-2-yl)amino]methyl}phenol CAS No. 1019552-64-7

3-{[(Butan-2-yl)amino]methyl}phenol

Cat. No.: B6352986
CAS No.: 1019552-64-7
M. Wt: 179.26 g/mol
InChI Key: KKMBOIDPPNELMX-UHFFFAOYSA-N
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Description

3-{[(Butan-2-yl)amino]methyl}phenol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 179.131014166 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flavor Compound Production in Foods

3-{[(Butan-2-yl)amino]methyl}phenol, due to its structural similarities with branched aldehydes like 2-methyl propanal and 3-methyl butanal, could potentially be involved in flavor compound production in various food products. Branched aldehydes play a significant role in the flavor profile of both fermented and non-fermented food items. The production and degradation pathways of these compounds are derived mainly from amino acids and are crucial for achieving desired levels of flavor compounds in food products. Understanding these pathways allows for better control over the formation of specific aldehydes, potentially including derivatives like this compound, thus enhancing food flavor and quality (Smit, Engels, & Smit, 2009).

Antioxidant and Pharmacological Effects

Phenolic compounds, including structures similar to this compound, exhibit a wide range of biological and pharmacological effects. For instance, Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. The compound modulates lipid metabolism and glucose homeostasis, indicating that derivatives of phenolic acids might also possess similar therapeutic roles. This insight suggests potential research applications of this compound in developing natural food additives or pharmaceutical agents aimed at treating metabolic disorders and reducing medicinal costs (Naveed et al., 2018).

Chemical Synthesis and Biological Activities

The structural motif of this compound shares characteristics with natural chalcones bearing hydroxy-methyl groups, which have been explored for their diverse biological activities. Research into natural chalcones and their derivatives has revealed significant scaffolds with novel properties, including antimicrobial, anti-inflammatory, and anticancer activities. This underlines the importance of derivatives like this compound for synthetic and medicinal chemistry, potentially leading to the discovery of new therapeutic agents (Zhai, Sun, & Sang, 2022).

Environmental Applications

Synthetic phenolic antioxidants, which include derivatives similar to this compound, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, used to prolong product shelf life, have been detected in various environmental matrices, indicating a need for research into their environmental impact and potential for pollution. Understanding the behavior of these compounds in the environment can inform the development of new, less toxic antioxidants and reduce environmental pollution risks (Liu & Mabury, 2020).

Properties

IUPAC Name

3-[(butan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)12-8-10-5-4-6-11(13)7-10/h4-7,9,12-13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMBOIDPPNELMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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